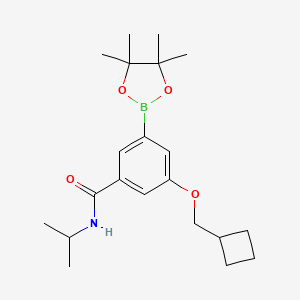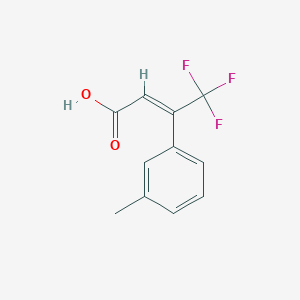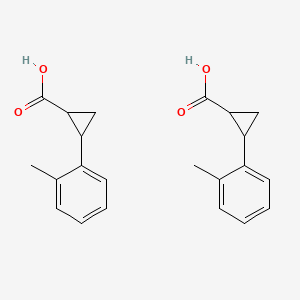
trans-2-(o-Tolyl)cyclopropanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(o-Tolyl)cyclopropanecarboxylic Acid: is an organic compound with the molecular formula C11H12O2. It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with an o-tolyl group (a benzene ring with a methyl group at the ortho position).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(o-Tolyl)cyclopropanecarboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with cinnamic acid.
Methylation: The cinnamic acid undergoes methylation to form methyl cinnamate.
Cyclopropanation: The methyl cinnamate is then subjected to cyclopropanation, resulting in the formation of racemic 2-phenylcyclopropanecarboxylic acid.
Hydrolysis and Resolution: The racemic mixture is hydrolyzed and then resolved to obtain the desired this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-(o-Tolyl)cyclopropanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
trans-2-(o-Tolyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of trans-2-(o-Tolyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparaison Avec Des Composés Similaires
trans-2-Phenylcyclopropanecarboxylic Acid: Similar in structure but with a phenyl group instead of an o-tolyl group.
Cyclopropanecarboxylic Acid: The parent compound without any aromatic substitution.
Uniqueness: trans-2-(o-Tolyl)cyclopropanecarboxylic Acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with promising applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C22H24O4 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-(2-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C11H12O2/c2*1-7-4-2-3-5-8(7)9-6-10(9)11(12)13/h2*2-5,9-10H,6H2,1H3,(H,12,13) |
Clé InChI |
QVXZDRDQHQJTGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CC2C(=O)O.CC1=CC=CC=C1C2CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


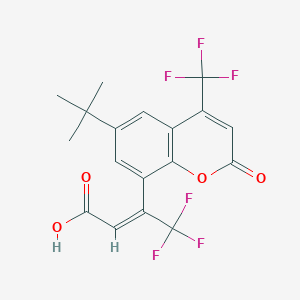
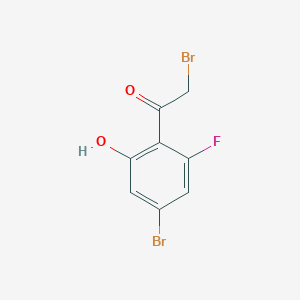

![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)

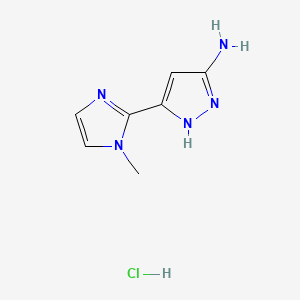



![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
